molecular formula C8H8N4O6 B196254 3-(5-Nitrofurfurylideneamino)hydantoic acid CAS No. 63981-22-6

3-(5-Nitrofurfurylideneamino)hydantoic acid

Cat. No. B196254
CAS RN: 63981-22-6
M. Wt: 256.17 g/mol
InChI Key: URYZARAFMQWNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitrofurfurylideneamino)hydantoic acid, also known as Nitrofurantoin Related Compound A, is a derivative of 5-Nitro-2-furfural . It has the empirical formula C8H8N4O6 and a molecular weight of 256.17 .


Molecular Structure Analysis

The molecular structure of 3-(5-Nitrofurfurylideneamino)hydantoic acid consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .

Scientific Research Applications

Application in Pharmaceuticals

  • Specific Scientific Field: Pharmaceuticals
  • Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic acid” is used in the field of pharmaceuticals, specifically in the production of Nitrofurantoin, an antibiotic used to treat urinary tract infections .
  • Methods of Application or Experimental Procedures: In a study, a reversed-phase high-performance liquid chromatographic (HPLC) analysis of oral suspensions for nitrofurantoin and 3-(5-Nitrofurfurylideneamino)hydantoic acid, an impurity derived from nitrofurantoin, is presented . The concentration of the impurity ranged from 20 to 300 pg/mL in several lots of commercial oral suspensions . Conversion of nitrofurantoin to 3-(5-Nitrofurfurylideneamino)hydantoic acid with citrate buffer, an excipient in the oral suspension, was achieved .
  • Summary of Results or Outcomes: The study found that nitrofurantoin oral suspension, examined by HPLC, was found to contain an impurity generated by the reaction of the drug with citrate buffer, an excipient . The impurity was identified as 3-(5-nitrofurfurylideneamino)hydantoic acid by comparison with synthetic material .

Application as a Biochemical for Proteomics Research

  • Specific Scientific Field: Proteomics
  • Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application as a Bactericidal Agent

  • Specific Scientific Field: Microbiology
  • Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is a new derivative of 5-Nitro-2-furfural, and they are proved to be bactericidal . This means it has the ability to kill bacteria, which makes it potentially useful in treating bacterial infections .

Application as a Biochemical for Proteomics Research

  • Specific Scientific Field: Proteomics
  • Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application as a Bactericidal Agent

  • Specific Scientific Field: Microbiology
  • Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is a new derivative of 5-Nitro-2-furfural, and they are proved to be bactericidal . This means it has the ability to kill bacteria, which makes it potentially useful in treating bacterial infections .

properties

IUPAC Name

2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZARAFMQWNPZ-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Nitrofurfurylideneamino)hydantoic acid

CAS RN

63981-22-6
Record name 3-(5-Nitrofurfurylideneamino)hydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-NITROFURFURYLIDENEAMINO)HYDANTOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVG8Y4GSG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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